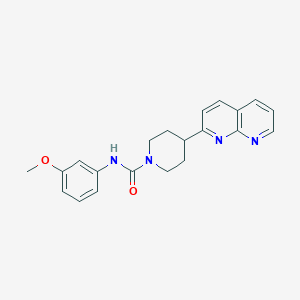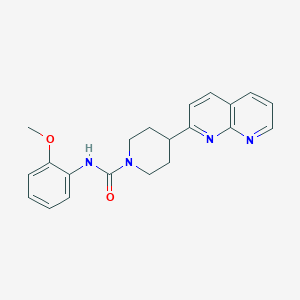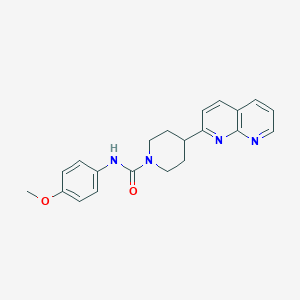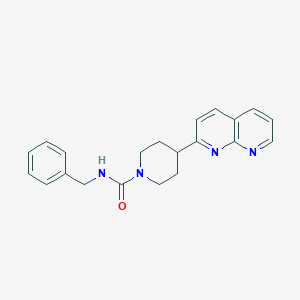![molecular formula C19H20N4O3 B6468579 1-{2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione CAS No. 2640903-90-6](/img/structure/B6468579.png)
1-{2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione is a complex organic compound featuring a naphthyridine core, a piperidine ring, and a pyrrolidine-2,5-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Naphthyridine Core: Starting from a suitable pyridine derivative, the naphthyridine core can be synthesized through cyclization reactions.
Piperidine Ring Formation: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Coupling Reactions: The naphthyridine and piperidine intermediates are coupled using reagents like carbodiimides to form the desired linkage.
Introduction of the Pyrrolidine-2,5-dione Moiety: This step involves the reaction of the intermediate with maleic anhydride or similar reagents under controlled conditions to form the final product.
Industrial Production Methods: Industrial production may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{2-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the naphthyridine or piperidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce reduced derivatives of the naphthyridine or piperidine rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology and Medicine: 1-{2-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-{2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyridine core can intercalate with DNA, inhibiting the function of topoisomerases, which are essential for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1,6-Naphthyridine Derivatives: These compounds also feature a naphthyridine core but differ in the position of the nitrogen atoms, leading to different biological activities.
1,8-Naphthyridine Derivatives: Similar to the compound , these derivatives have been studied for their antibacterial and anticancer properties.
Uniqueness: 1-{2-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Eigenschaften
IUPAC Name |
1-[2-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-16-5-6-17(25)23(16)12-18(26)22-10-7-13(8-11-22)15-4-3-14-2-1-9-20-19(14)21-15/h1-4,9,13H,5-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCPBLMWYIIMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)CN4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[5-(1-ethyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6468513.png)



![2-(propan-2-yl)-6-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-2,3-dihydropyridazin-3-one](/img/structure/B6468533.png)
![5-fluoro-6-methyl-2-{5-[3-(1H-pyrazol-1-yl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6468553.png)
![9-methyl-6-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6468562.png)
![8-(4-methyl-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6468569.png)
![5-fluoro-6-methyl-2-(5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6468574.png)
![5-fluoro-6-methyl-2-[5-(9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6468575.png)
![4-{4-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzenesulfonyl}morpholine](/img/structure/B6468585.png)

![2-[5-(6-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B6468608.png)
![4'-methyl-8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6468613.png)
